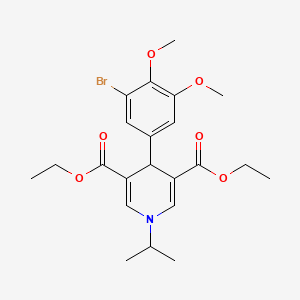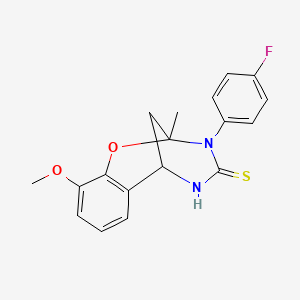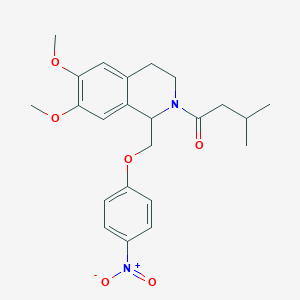![molecular formula C17H14N4O2 B11221428 7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221428.png)
7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound that features a triazolopyrimidine core with furan and methoxybenzyl substituents. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine” typically involves the construction of the triazolopyrimidine core followed by the introduction of the furan and methoxybenzyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furan and methoxybenzyl groups via nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the triazolopyrimidine core or the methoxybenzyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in various reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine” may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(Furan-2-yl)-2-(benzyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(Thiophen-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of the furan and methoxybenzyl groups in “7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine” may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H14N4O2 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14N4O2/c1-22-13-6-4-12(5-7-13)11-16-19-17-18-9-8-14(21(17)20-16)15-3-2-10-23-15/h2-10H,11H2,1H3 |
InChI Key |
YMQMYSPCVBEEAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11221345.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B11221350.png)
![7-(2-Chlorophenyl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221356.png)


![1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221388.png)
![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11221393.png)
![1-butyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11221395.png)
![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide](/img/structure/B11221400.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11221406.png)
![N'-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11221411.png)
![N-(3-chlorobenzyl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11221415.png)
![N-(3-methoxypropyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221417.png)

